

In vitro studies of GST-HG171

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Compound of Interest

Compound Name: *Atilotrelvir*

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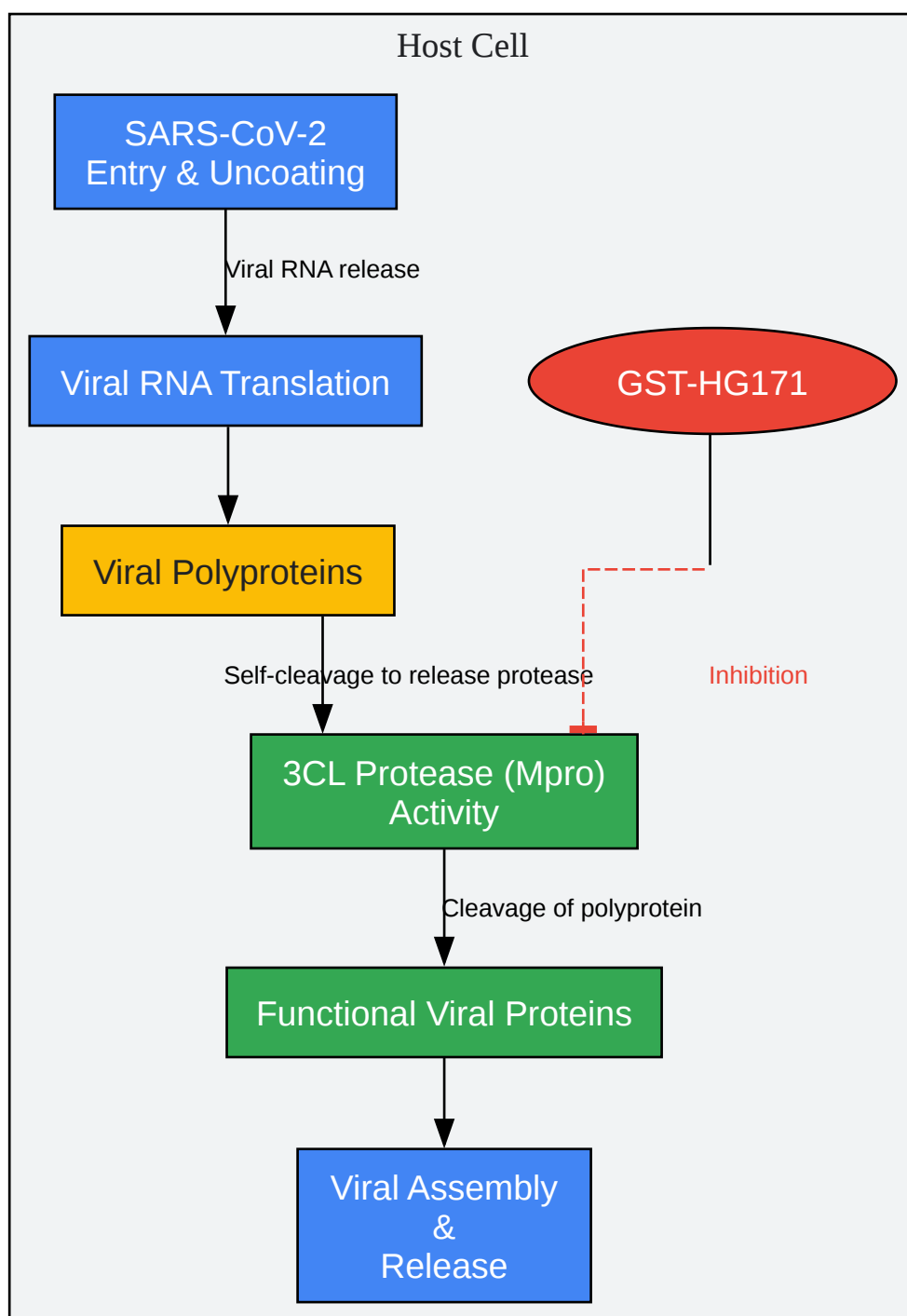
An In-depth Technical Guide on the In Vitro Studies of GST-HG171 (**Atilotrelvir**)

Introduction

GST-HG171, also known as **Atilotrelvir**, is a potent, selective, and orally bioavailable small-molecule inhibitor of the SARS-CoV-2 3C-like (3CL) protease, also known as the main protease (Mpro).[1][2][3] The 3CL protease is a clinically validated target for the development of therapeutics for COVID-19.[1] GST-HG171 has demonstrated greater potency and efficacy in preclinical in vitro and in vivo studies compared to nirmatrelvir, a component of Paxlovid.[1][2][3] Developed for the treatment of mild to moderate COVID-19, GST-HG171 has undergone Phase I clinical trials in healthy human volunteers and is under investigation in larger trials in China.[1][4] This document provides a technical overview of the key in vitro studies that have characterized the activity and mechanism of GST-HG171.

Mechanism of Action

The SARS-CoV-2 virus replicates by translating its RNA into large polyproteins, which must be cleaved into individual functional proteins to assemble new virions. The 3CL protease is responsible for the majority of these cleavage events. GST-HG171 acts by inhibiting this viral protease, thereby blocking the viral replication cycle.



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Figure 1: Mechanism of Action of GST-HG171.

Quantitative In Vitro Data

GST-HG171 has demonstrated potent antiviral activity against various SARS-CoV-2 variants. Its efficacy is often compared to nirmatrelvir in head-to-head cellular assays. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Antiviral Activity in Cellular Assays (Cytopathic Effect - CPE)

SARS-CoV-2 Variant	GST-HG171 EC ₅₀ (nM)	Nirmatrelvir EC ₅₀ (nM)	Potency Fold Increase (vs. Nirmatrelvir)
Wild Type	79	-	2.5 - 10x
Beta	-	-	5 - 10x
Delta	49	-	5 - 10x
Omicron B.1.1.529	48	-	5 - 10x
Omicron BA.4	49	-	5 - 10x
Omicron BA.5	70	-	5 - 10x

Data sourced from Zhang G, et al. (2023).[1][2] Note: Direct EC₅₀ values for nirmatrelvir in this specific study were noted to be several-fold lower than previously reported, potentially due to different assay conditions.[2]

Table 2: Antiviral Activity with Protein-Binding Adjustment

SARS-CoV-2 Variant	GST-HG171 EC ₅₀ (ng/mL)	Nirmatrelvir EC ₅₀ (ng/mL)
Wild Type	149.68	840.25
Omicron BA.4	93.22	190.07
Omicron BA.5	131.87	560.17

Data sourced from a Phase I study, with preclinical data to be published elsewhere.[4]

Table 3: Protease Selectivity

Mammalian Protease	GST-HG171 IC ₅₀ (μM)
Cathepsin B/D/L	> 100
Chymotrypsin C	> 100
Thrombin	> 100

Data sourced from Zhang G, et al. (2023).[2]
This demonstrates high selectivity for the viral protease over common mammalian proteases.

Experimental Protocols

Detailed experimental protocols are proprietary to the developing institutions. However, based on the published literature, the key in vitro assays can be described as follows.

3CL Protease (Mpro) Inhibition Assay (General Protocol)

This is a biochemical assay to directly measure the inhibition of the 3CL protease enzyme by a compound.

- Objective: To determine the IC₅₀ value of GST-HG171 against purified SARS-CoV-2 3CL protease.
- Methodology:

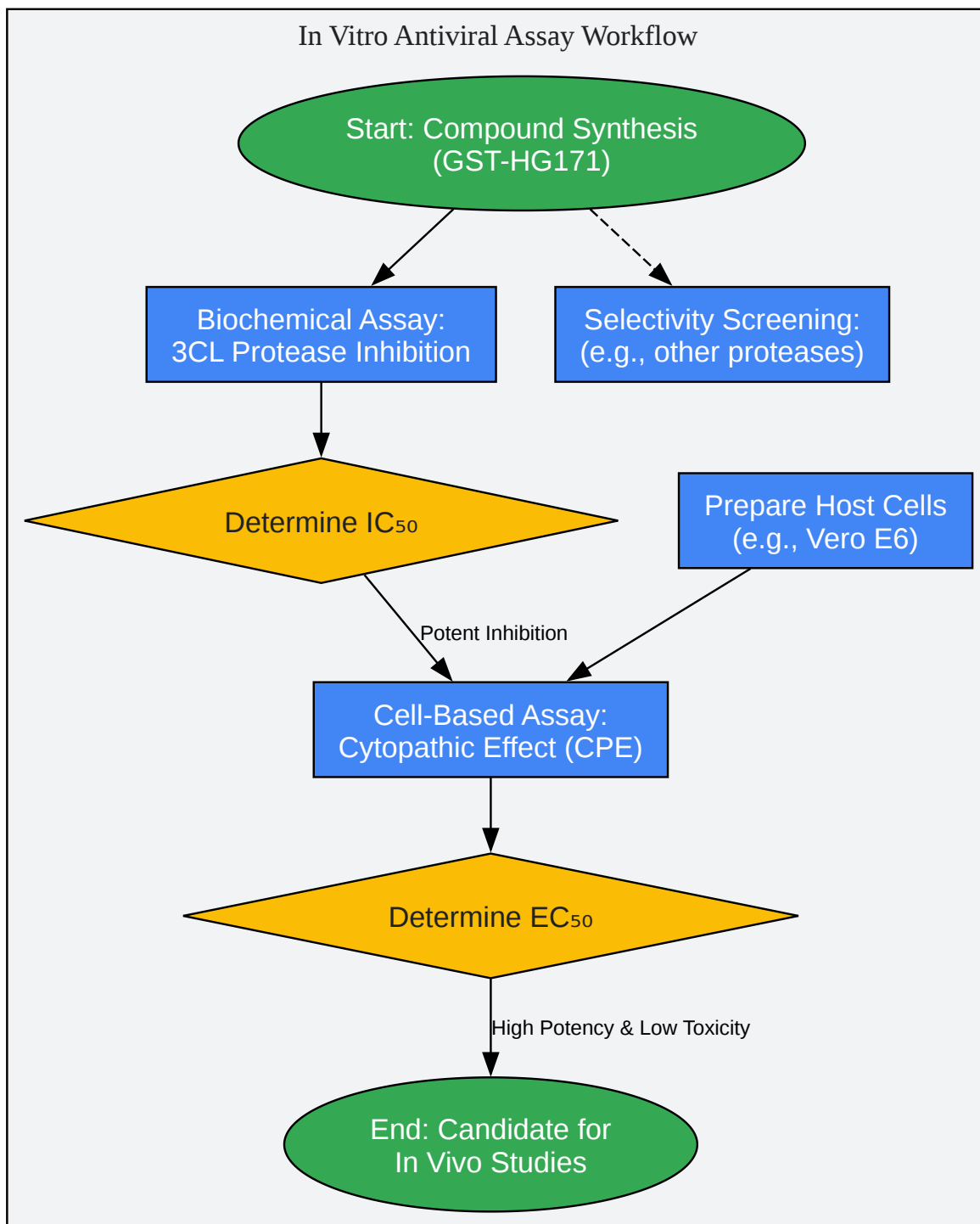
- Reagents: Recombinant purified SARS-CoV-2 3CL protease, a fluorogenic substrate (e.g., a peptide sequence recognized by the protease, flanked by a fluorophore and a quencher), assay buffer, and serial dilutions of GST-HG171.
- Procedure:
 - The 3CL protease is pre-incubated with varying concentrations of GST-HG171 in a microplate.
 - The reaction is initiated by adding the fluorogenic substrate.
 - As the protease cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
 - Fluorescence is measured over time using a plate reader.
- Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytopathic Effect (CPE) Assay

This is a cell-based assay to measure the ability of a compound to protect cells from virus-induced death.

- Objective: To determine the EC_{50} value of GST-HG171, representing its effective concentration to protect 50% of cells from virus-induced cytopathic effects.
- Methodology:
 - Cell Line: Vero E6 cells (a monkey kidney cell line highly susceptible to SARS-CoV-2 infection) are commonly used.[\[2\]](#)
 - Procedure:
 - Vero E6 cells are seeded in 96-well plates.

- Cells are treated with serial dilutions of GST-HG171.
- The cells are then infected with a known titer of a specific SARS-CoV-2 variant.
- Control wells include uninfected cells (no CPE) and infected, untreated cells (maximum CPE).
- The plates are incubated for several days to allow the virus to replicate and cause cell death in unprotected wells.
- To enhance the measurement of intrinsic antiviral activity, a P-glycoprotein inhibitor (e.g., CP-100356) is often included to prevent the drug from being pumped out of the cells.[\[2\]](#)
- Data Analysis: Cell viability is assessed using a colorimetric assay (e.g., MTS or crystal violet staining). The EC_{50} is calculated by plotting cell viability against the logarithm of the drug concentration and fitting to a dose-response curve.



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Figure 2: General workflow for in vitro evaluation of GST-HG171.

Conclusion

The in vitro data for GST-HG171 (**Atilotrelvir**) strongly support its development as a therapeutic for COVID-19. Studies demonstrate that it is a highly potent inhibitor of the SARS-CoV-2 3CL protease with broad-spectrum activity against multiple viral variants, including various Omicron sub-variants.[1][2] Cellular assays confirm its ability to protect host cells from virus-induced death at nanomolar concentrations, showing a significant potency advantage over nirmatrelvir in head-to-head comparisons.[1][2][4] Furthermore, its high selectivity for the viral protease over key mammalian proteases indicates a favorable safety profile.[2] These compelling in vitro results have provided a solid foundation for the advancement of GST-HG171 into clinical trials.

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